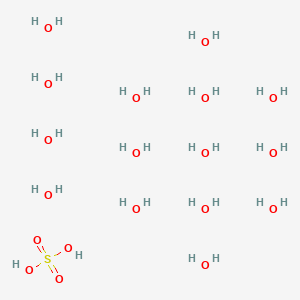
Sulfuric acid;pentadecahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfuric acid;pentadecahydrate is a compound that consists of sulfuric acid (H₂SO₄) and fifteen molecules of water (H₂O). This compound is a hydrate form of sulfuric acid, which is a highly corrosive, dense, colorless, and oily liquid. Sulfuric acid is one of the most important industrial chemicals, widely used in various applications such as fertilizer production, petroleum refining, and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfuric acid;pentadecahydrate can be synthesized by carefully adding sulfuric acid to water, ensuring that the acid is added to the water and not vice versa to prevent exothermic reactions that can cause splattering . The mixture is then allowed to crystallize, forming the pentadecahydrate.
Industrial Production Methods
The industrial production of sulfuric acid typically involves the Contact Process, which includes the following steps :
Combustion of Sulfur: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in water to form sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfuric acid;pentadecahydrate undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high temperatures.
Dehydration: It has powerful dehydrating properties, removing water from other compounds.
Substitution: Sulfuric acid can react with metals to form metal sulfates and hydrogen gas.
Common Reagents and Conditions
Oxidation: Common reagents include metals such as copper and zinc.
Dehydration: Organic compounds like sugars and carbohydrates.
Substitution: Metals like sodium and aluminum.
Major Products
Oxidation: Produces sulfur dioxide (SO₂) and water.
Dehydration: Produces carbon and water.
Substitution: Produces metal sulfates and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Sulfuric acid;pentadecahydrate has numerous applications in scientific research, including :
Chemistry: Used as a catalyst in various chemical reactions, including esterification and nitration.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in the synthesis of pharmaceuticals.
Industry: Used in the production of fertilizers, explosives, and detergents.
Wirkmechanismus
Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate molecules, facilitating various chemical reactions. The molecular targets include organic compounds and metals, where it acts by donating protons or removing water molecules .
Vergleich Mit ähnlichen Verbindungen
Sulfuric acid;pentadecahydrate can be compared with other hydrates and strong acids:
Sulfuric Acid (H₂SO₄): The anhydrous form, which is more concentrated and has stronger dehydrating properties.
Nitric Acid (HNO₃): Another strong acid used in similar applications but with different reactivity and oxidation properties.
Hydrochloric Acid (HCl): A strong acid used in titrations and industrial processes, but less oxidizing than sulfuric acid.
This compound is unique due to its high water content, which makes it less concentrated and less hazardous compared to anhydrous sulfuric acid.
Eigenschaften
CAS-Nummer |
642485-98-1 |
|---|---|
Molekularformel |
H32O19S |
Molekulargewicht |
368.31 g/mol |
IUPAC-Name |
sulfuric acid;pentadecahydrate |
InChI |
InChI=1S/H2O4S.15H2O/c1-5(2,3)4;;;;;;;;;;;;;;;/h(H2,1,2,3,4);15*1H2 |
InChI-Schlüssel |
PHVRBHTUOZUDLN-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
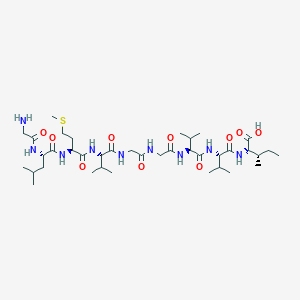
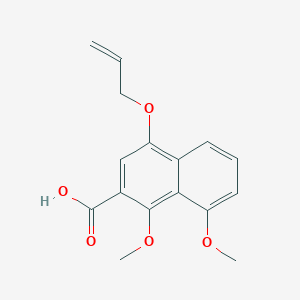
![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
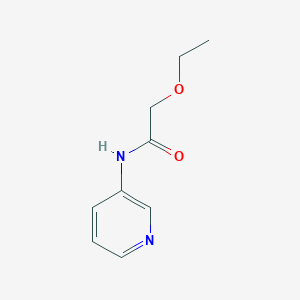
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)
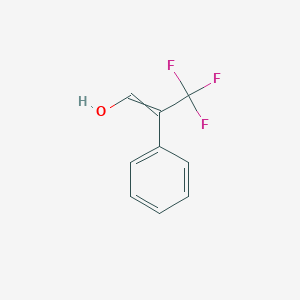
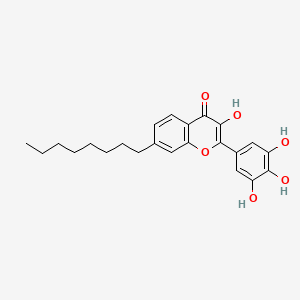
![(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one](/img/structure/B12585188.png)
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12585190.png)
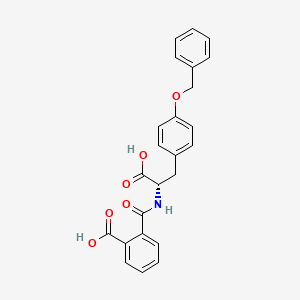
![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)
